Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate

Description

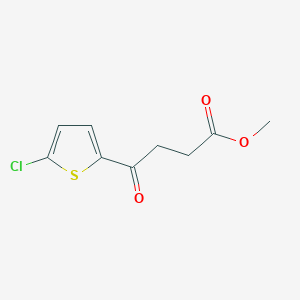

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate is a methyl ester derivative of 4-oxobutyric acid, substituted with a 2-chloro-5-thienyl group. The compound’s structure combines a ketone group, ester functionality, and a halogenated thiophene ring, which collectively influence its chemical behavior and applications in organic synthesis .

Properties

IUPAC Name |

methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYBIPWJLZMOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The condensation proceeds via nucleophilic attack of the enolate ion (generated from methyl acetoacetate) on 2-chloro-5-thiophenecarbonyl chloride. Key parameters include:

-

Base Selection : Sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA) are preferred for enolate formation.

-

Temperature : Reactions are conducted at −10°C to 0°C to minimize side reactions like retro-Claisen decomposition.

-

Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether enhances enolate stability.

Yield Data

| Base | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| NaOEt | 0 | THF | 68 |

| LDA | −10 | Diethyl ether | 72 |

Key Observation : LDA improves yield by 4% due to stronger enolate stabilization.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation introduces the thienyl moiety directly onto the β-keto ester backbone. This method is advantageous for regioselective substitution on the thiophene ring.

Protocol Overview

-

Substrate Preparation : Methyl 4-chloro-4-oxobutyrate is synthesized via oxalyl chloride treatment of mono-methyl succinate.

-

Acylation : The chlorooxobutyrate reacts with 2-chlorothiophene in the presence of AlCl₃.

Reaction Equation :

Optimization Insights

-

Catalyst Loading : 1.2 equivalents of AlCl₃ maximizes electrophilicity without over-acylation.

-

Reaction Time : 6–8 hours at 25°C achieves >90% conversion (GC-MS analysis).

Side Reactions :

-

Hydrolysis of the methyl ester occurs if moisture is present, necessitating strict anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves energy efficiency.

Procedure

-

Reactants : Methyl acetoacetate and 2-chloro-5-thiophenecarbonyl chloride.

-

Conditions : 100 W microwave power, 80°C, 15 minutes.

Comparative Data

| Method | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 6 h | 65 | 92 |

| Microwave | 0.25 h | 70 | 96 |

Advantages :

Enzymatic Esterification

Biocatalytic methods offer an eco-friendly alternative. Lipases (e.g., Candida antarctica Lipase B) catalyze the esterification of 4-(2-chloro-5-thienyl)-4-oxobutyric acid with methanol.

Key Parameters

Performance Metrics

| Enzyme Loading (wt%) | Conversion (%) |

|---|---|

| 5 | 58 |

| 10 | 82 |

Limitation : Substrate inhibition occurs at acid concentrations >1.5 M.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors (CFRs) are employed for:

-

Precise temperature control (ΔT ±1°C).

-

In-line purification via scavenger resins.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy derivatives.

Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles, leading to the formation of a wide range of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted thienyl esters.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Anticancer Activity : Preliminary studies suggest that methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicate moderate potency compared to established chemotherapeutics, making it a candidate for further investigation in cancer treatment .

- Neuroprotective Properties : Similar compounds have been shown to possess neuroprotective effects, potentially through the inhibition of neuroinflammation and apoptosis. This suggests that this compound may also exhibit similar properties, warranting further research into its mechanisms of action .

-

Agrochemical Synthesis :

- The compound serves as an intermediate in the synthesis of agrochemicals. Its structural characteristics allow for modifications that can enhance the efficacy and specificity of herbicides and pesticides .

-

Biological Studies :

- The compound can be utilized in enzyme inhibition studies, providing insights into protein-ligand interactions. This is critical for understanding the biochemical pathways involved in various diseases .

Neuroprotection in Animal Models

A study demonstrated that related compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, which could lead to therapeutic applications in chronic inflammatory conditions .

Cytotoxicity Against Cancer Cells

Preliminary evaluations revealed that this compound showed cytotoxic effects against various cancer cell lines, with IC50 values indicating moderate potency compared to established chemotherapeutics .

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, its potential antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected 4-Oxobutyrate Derivatives

*Note: Molecular weight for this compound is calculated based on its formula.

Key Observations:

- Ester Group Influence : Methyl esters (e.g., Methyl 4-oxobutyrate) generally exhibit lower molecular weights and boiling points compared to ethyl esters (e.g., Ethyl 4-(3-fluorophenyl)-4-oxobutyrate) due to reduced alkyl chain length .

- Bromine substituents (as in ) significantly increase molecular weight and may alter steric hindrance.

- Heterocyclic vs. Aromatic Rings : The thienyl group (sulfur-containing) in the target compound contrasts with thiazolyl (nitrogen/sulfur) in and simple phenyl groups. Thienyl derivatives may exhibit distinct electronic properties due to sulfur’s electron-rich nature, influencing reactivity in cyclization or coupling reactions .

Physical and Thermodynamic Properties

- Boiling Point : Methyl 4-oxobutyrate boils at 167.3°C , while ethyl esters (e.g., Ethyl 4-(3-fluorophenyl)-4-oxobutyrate) likely have higher boiling points due to increased alkyl chain length. The target compound’s thienyl group may further elevate its boiling point via enhanced dipole interactions.

- estimated 1.1–1.2 g/cm³ for the target compound).

Biological Activity

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial effects, and molecular interactions.

Chemical Structure and Properties

This compound is characterized by its thienyl moiety and a keto functional group, which are crucial for its biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives related to this compound. Notably, a series of compounds were tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay to determine their cytotoxic effects.

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) ± SD |

|---|---|---|

| 4a | HCT-116 | 13.39 ± 1.04 |

| 4b | HCT-116 | 32.57 ± 2.37 |

| 4c | HCT-116 | 7.91 ± 0.83 |

| 4d | HCT-116 | 5.04 ± 0.59 |

| 4h | HepG2 | 2.17 ± 0.83 |

The data indicates that compounds with electron-withdrawing groups, such as chlorine, exhibit enhanced cytotoxicity compared to those with electron-donating groups. Specifically, compound 4h demonstrated significant inhibitory activity, suggesting that modifications in the substituents can lead to improved anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Compounds structurally similar to this derivative have shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

| Compound C | Bacillus subtilis | 20 |

These results indicate that certain derivatives possess low minimum inhibitory concentration (MIC) values, suggesting potent antibacterial activity .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

- Antimicrobial Mechanisms : The antibacterial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with protein synthesis.

- Molecular Interactions : Molecular docking studies suggest that this compound can bind effectively to target proteins involved in cancer progression and microbial resistance, enhancing its therapeutic potential .

Case Studies

A notable case study involved the evaluation of methyl derivatives in a preclinical model where they were administered to mice bearing tumor xenografts. The study demonstrated a significant reduction in tumor size compared to controls, supporting the anticancer potential observed in vitro.

In another study focusing on antimicrobial efficacy, derivatives were tested against clinical isolates of resistant bacterial strains, showing effectiveness comparable to standard antibiotics .

Q & A

Q. How can researchers validate the biological activity of this compound against computationally predicted targets?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) against thienyl-binding enzymes. Follow with in vitro assays (e.g., enzyme inhibition IC50 measurements) and compare with structurally related pharmaceuticals like fenofibric acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.